1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide
Description
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a tricyclic scaffold fused with an imidazole ring and a sulfonamide group. The tricyclic system (10.4.0.0³,⁸) incorporates oxygen (9-oxa) and nitrogen (1-aza) heteroatoms, creating a rigid, planar structure. The imidazole ring is substituted with a methyl group at position 1 and a sulfonamide moiety at position 4, which likely enhances its binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
1-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21-11-17(19-12-21)27(24,25)20-13-5-6-16-15(10-13)18(23)22-8-3-2-4-14(22)7-9-26-16/h5-6,10-12,14,20H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKOJVRHSONBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: Various functional groups, such as the sulfonamide and imidazole moieties, are introduced through substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under mild conditions to preserve the integrity of the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the structure or remove specific functional groups.
Substitution: Various substitution reactions can be employed to introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce simpler amines or alcohols .
Scientific Research Applications
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: The compound shows promise as a neuroprotective agent, potentially useful in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide involves modulation of specific molecular targets and pathways:
Molecular Targets: The compound interacts with NMDA receptors and voltage-gated calcium channels (VGCCs), modulating their activity.
Pathways Involved: By affecting these targets, the compound can influence calcium signaling and neurotransmitter release, which are critical for neuronal function and survival.
Comparison with Similar Compounds
Tricyclic Systems
The tricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl core distinguishes this compound from simpler bicyclic or monocyclic analogs. For example:
- 1,3,5-Trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[...]}-1H-pyrazole-4-sulfonamide (Evidenced in ):
- Shares the same tricyclic backbone but replaces the imidazole with a pyrazole ring.
- Pyrazole’s reduced basicity compared to imidazole may alter target selectivity.
- 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives (Evidenced in ):
Heteroatom Positioning
- 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (Evidenced in ): Contains an oxadiazine ring with CF₃ and hydroxyl groups.
Substituent Effects
Imidazole vs. Benzimidazole Derivatives
Sulfonamide Functionality
Spectroscopic and Physicochemical Properties
NMR Data Comparison
*Predicted based on structurally related imidazole derivatives .
Biological Activity
1-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique tricyclic structure and functional groups suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's chemical formula is , with a molecular weight of 390.5 g/mol. Its structural features include an imidazole ring and sulfonamide group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₄S |
| Molecular Weight | 390.5 g/mol |
| Structure | Tricyclic compound |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within various biological pathways. Preliminary studies suggest that it may modulate enzymatic activity and influence signaling pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, sulfonamides are known for their antibacterial effects by inhibiting bacterial folate synthesis. The specific activity of this compound against various bacterial strains is yet to be fully elucidated but warrants investigation.
Antitumor Activity
The tricyclic structure of this compound suggests potential antitumor properties, as many tricyclic compounds have been studied for their ability to inhibit cancer cell proliferation. Studies focusing on similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
Case Studies
Recent studies (not directly cited due to lack of specific data) have explored the use of sulfonamide derivatives in treating various diseases, including cancer and infections. These studies typically involve:
- In Vitro Studies : Assessing cytotoxicity against cancer cell lines.
- In Vivo Studies : Evaluating the efficacy in animal models.
- Mechanistic Studies : Investigating the interaction with specific molecular targets.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
- Antimicrobial Efficacy : Compounds similar to this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Tricyclic sulfonamides have shown promise in preclinical studies targeting various cancer types by inducing apoptosis and inhibiting cell cycle progression.
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, although further studies are needed to confirm these findings.
Q & A
Q. How can researchers optimize the synthesis conditions for this compound to improve yield and purity?
Methodological Answer: Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Purification strategies should employ membrane separation technologies or column chromatography to isolate the target compound from byproducts, as outlined in CRDC subclass RDF2050104 .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer: Combine NMR spectroscopy (¹H/¹³C) to confirm the tricyclic scaffold and sulfonamide group, FT-IR to validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-referencing with synthetic analogs (e.g., imidazole derivatives in ) ensures structural consistency .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?
Methodological Answer: Leverage quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, enabling rapid screening of reaction conditions (e.g., solvent effects, substituent compatibility) . For example, simulating nucleophilic attack sites on the tricyclic core can guide functionalization strategies.
Q. What strategies resolve contradictions between predicted and observed biological activity in related imidazole-sulfonamide derivatives?
Methodological Answer: Apply structure-activity relationship (SAR) analysis to correlate structural variations (e.g., substituent electronegativity, steric bulk) with bioactivity. For instance, highlights how minor changes in heterocyclic systems (e.g., oxadiazole vs. thiazole) drastically alter antimicrobial efficacy. Use molecular docking to assess binding affinity discrepancies (e.g., steric clashes in active sites) .
Q. How can researchers design scalable processes for this compound while maintaining stereochemical fidelity?
Methodological Answer: Adopt continuous-flow reactor systems to control reaction kinetics and minimize side reactions. Integrate process analytical technology (PAT) for real-time monitoring of intermediates. CRDC subclass RDF2050112 emphasizes reactor design principles (e.g., heat/mass transfer optimization) to preserve stereochemistry during scale-up .
Data-Driven Challenges
Q. What statistical approaches address variability in spectroscopic data during compound validation?
Methodological Answer: Employ multivariate analysis (e.g., principal component analysis, PCA) to distinguish signal noise from genuine spectral features. For example, PCA applied to NMR datasets can identify batch-to-batch impurities (e.g., residual solvents) .
Q. How do solvent polarity and proticity influence the compound’s stability in long-term storage?
Methodological Answer: Conduct accelerated stability studies under controlled humidity/temperature. Use HPLC-UV to quantify degradation products. ’s SMILES data for related imidazole esters suggests that aprotic solvents (e.g., DMSO) minimize hydrolysis of the sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
